(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Overview
Description
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol: is a chemical compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of less substituted pyrazoles or the removal of the trifluoromethyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less substituted pyrazoles or removal of trifluoromethyl group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the effects of trifluoromethyl and methoxy groups on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its activity against specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its electronic properties. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through specific pathways.
Comparison with Similar Compounds
- (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)ethanol
- (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)acetone
- (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)benzene
Uniqueness: The uniqueness of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol lies in its combination of a trifluoromethyl group and a methoxyphenyl group on a pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can modulate electronic effects, influencing the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-10-4-2-8(3-5-10)17-9(7-18)6-11(16-17)12(13,14)15/h2-6,18H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJNVLGCMIBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466992 | |
Record name | (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218631-47-1 | |
Record name | (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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